![molecular formula C21H17N5O3 B4583741 6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 832740-51-9](/img/structure/B4583741.png)
6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C21H17N5O3 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.13313942 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antihypertensive effects, vasorelaxant action, and its role as an anticancer agent.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 252.27 g/mol. Its structure comprises a dihydropyrano-pyrazole framework with various substituents that influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H12N4O |
Molecular Weight | 252.27 g/mol |
IUPAC Name | This compound |
CAS Number | 81000-11-5 |
Antihypertensive and Vasorelaxant Effects
Recent studies have demonstrated that derivatives of this compound exhibit significant antihypertensive properties. Specifically, research indicates that 6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile acts as a calcium channel blocker, leading to vasorelaxation and a reduction in blood pressure. This mechanism suggests its potential utility in treating hypertension .
Anticancer Activity
The compound's structure suggests promising anticancer properties. Pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have highlighted the efficacy of pyrazole compounds against breast cancer cells (MCF-7 and MDA-MB-231), indicating that they can enhance the effects of conventional chemotherapy agents like doxorubicin .
Case Studies
- Vasorelaxant Action : A study focused on the vasorelaxant action of the compound demonstrated that it significantly reduces vascular tension in isolated rat aorta preparations. The results indicated that the vasorelaxant effect is mediated through endothelium-dependent pathways and calcium channel blockade .
- Anticancer Synergy : In vitro studies showed that combining pyrazole derivatives with doxorubicin resulted in enhanced cytotoxicity against breast cancer cell lines. The combination index method confirmed a synergistic effect, suggesting that these compounds could be developed as adjunct therapies in cancer treatment .
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. Studies have shown that derivatives of dihydropyrano[2,3-c]pyrazole can inhibit the proliferation of cancer cells. For instance, a study demonstrated that certain structural modifications of this compound enhance its cytotoxic effects against various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. It is believed to modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases such as arthritis and asthma. Preliminary studies suggest that it can reduce the production of pro-inflammatory cytokines in vitro .
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial activity of this compound against various pathogens, including bacteria and fungi. This property could be harnessed for developing new antimicrobial agents in response to rising antibiotic resistance .
Pesticide Development
The unique structure of 6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has led to investigations into its use as a pesticide. Its ability to disrupt biochemical pathways in pests makes it a candidate for environmentally friendly pest control solutions .
Plant Growth Regulators
This compound may also serve as a plant growth regulator, promoting growth and improving crop yields. Research indicates that similar compounds can enhance photosynthetic efficiency and stress tolerance in plants .
Synthesis of Novel Materials
The synthesis of polymers incorporating this compound has been explored for developing advanced materials with enhanced properties such as thermal stability and mechanical strength. These materials could find applications in coatings, composites, and other industrial uses .
Sensor Technology
Due to its electronic properties, this compound is being studied for use in sensor technologies. Its ability to interact with specific analytes can be utilized in designing sensors for environmental monitoring and biomedical applications .
Case Studies
Properties
IUPAC Name |
6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-12-3-5-14(6-4-12)19-17(11-22)20(23)29-21-18(19)13(2)24-25(21)15-7-9-16(10-8-15)26(27)28/h3-10,19H,23H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGLIVLRRFQLLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113072 | |
Record name | 6-Amino-1,4-dihydro-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401113072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-51-9 | |
Record name | 6-Amino-1,4-dihydro-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832740-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1,4-dihydro-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401113072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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